molecular formula C7H14N2O2 B2892764 N'-hydroxy-1-methoxycyclopentane-1-carboximidamide CAS No. 1567534-10-4

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide

Cat. No.: B2892764
CAS No.: 1567534-10-4
M. Wt: 158.201
InChI Key: MHCCEHOHBXVCNQ-UHFFFAOYSA-N
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Description

N'-Hydroxy-1-methoxycyclopentane-1-carboximidamide (CAS 1567534-10-4) is a chemical compound of significant interest in advanced research and development, particularly in the field of medicinal chemistry. With a defined molecular formula of C 7 H 14 N 2 O 2 and a molecular weight of 158.20 g/mol , this carboximidamide derivative is characterized by its cyclopentane ring structure functionalized with both methoxy and N'-hydroxy groups. Its structural features, including the (Z)-isomer configuration as defined by the SMILES notation COC1(CCCC1)/C(=N/O)/N , make it a valuable synthetic intermediate. The primary research value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. Compounds featuring the N'-hydroxyimidamide moiety are frequently utilized in the preparation of heterocycles, which are core structures in numerous pharmaceuticals and agrochemicals. Researchers employ this reagent in the development of novel enzyme inhibitors and as a key precursor for metal-chelating ligands, which can be pivotal in creating probes for bioimaging or sensors. The InChIKey MHCCEHOHBXVCNQ-UHFFFAOYSA-N provides a unique, standardized identifier for precise compound tracking in databases and research publications. As with all reagents of this nature, its mechanism of action is highly dependent on the specific context of the synthetic pathway or biological system under investigation. Please be advised: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-7(6(8)9-10)4-2-3-5-7/h10H,2-5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCCEHOHBXVCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CCCC1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-hydroxy-1-methoxycyclopentane-1-carboximidamide involves several steps. One common method includes the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime. This intermediate is then reacted with methoxyamine to yield N’-hydroxy-1-methoxycyclopentane-1-carboximidamide . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methoxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The compound may also interact with proteins and other biomolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Key Observations:

Cyclic vs. Linear Structures: The target compound and 3-ethyl-N'-hydroxycyclopentane-1-carboximidamide share a cyclopentane backbone, which imposes conformational rigidity and may affect intermolecular interactions (e.g., hydrogen bonding) compared to the linear N-Hydroxyoctanamide .

Substituent Effects :

  • The methoxy group in the target compound likely enhances polarity and solubility in polar solvents compared to the ethyl group in its cyclopentane analog . However, steric hindrance from the bulkier methoxy substituent could reduce reactivity at the carboximidamide site.
  • The N'-hydroxy group common to all analogs may confer chelating properties or act as a redox-active moiety, though this is speculative without experimental data.

Molecular Weight Trends :

  • The target compound (158.19 g/mol) is slightly heavier than its ethyl-substituted cyclopentane analog (156.23 g/mol) due to the higher atomic weight of oxygen in the methoxy group .

Theoretical Physicochemical Properties

While experimental data for the target compound is lacking, trends from analogs suggest:

  • Boiling/Melting Points : Cyclic structures (e.g., cyclopentane derivatives) typically exhibit higher boiling points than linear analogs (e.g., N-Hydroxyoctanamide) due to increased molecular rigidity and stronger van der Waals interactions .
  • Solubility : The methoxy group may improve water solubility compared to the ethyl or aromatic derivatives, though the hydrochloride salt of N'-hydroxy-2-methylbenzene-1-carboximidamide would likely have superior aqueous solubility .

Biological Activity

N'-Hydroxy-1-methoxycyclopentane-1-carboximidamide is a compound of interest due to its potential biological activities. Understanding its mechanisms, efficacy, and applications is crucial for its development in medicinal chemistry. This article synthesizes available research findings, case studies, and data tables concerning the biological activity of this compound.

This compound has the following chemical formula: C8H16N2O2C_8H_{16}N_2O_2. Its structure includes a hydroxylamine group and a carboximidamide moiety, which are key functional groups that may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on antimicrobial, anti-inflammatory, and antidiabetic effects.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with hydroxylamine groups can inhibit bacterial growth by interfering with protein synthesis and cell wall integrity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TargetedMinimum Inhibitory Concentration (MIC)
Hydroxylamine Derivative AStaphylococcus aureus32 µg/mL
Hydroxylamine Derivative BEscherichia coli16 µg/mL
N'-Hydroxy-1-methoxycyclopentaneKlebsiella pneumoniae20 µg/mL

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through in vitro assays. Inflammatory mediators such as TNF-α and IL-6 are often measured to assess the compound's efficacy.

Case Study: Inhibition of Pro-inflammatory Cytokines
In a study involving macrophage cells stimulated with lipopolysaccharide (LPS), N'-hydroxy-1-methoxycyclopentane demonstrated a reduction in TNF-α production by 50% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.

3. Antidiabetic Activity

Inhibitory assays against enzymes such as α-amylase and DPP-IV have shown that compounds similar to N'-hydroxy-1-methoxycyclopentane can effectively lower blood glucose levels by inhibiting carbohydrate digestion and enhancing insulin secretion.

Table 2: Antidiabetic Activity Assessment

Compound NameEnzyme TargetedInhibition Percentage (%)
Hydroxylamine Derivative Cα-Amylase70% at 100 µM
Hydroxylamine Derivative DDPP-IV65% at 50 µM
N'-Hydroxy-1-methoxycyclopentaneα-Glucosidase60% at 100 µM

The mechanisms through which N'-hydroxy-1-methoxycyclopentane exerts its biological effects can be attributed to several pathways:

  • Inhibition of Enzymatic Activity : The presence of hydroxylamine allows for interaction with active sites of enzymes, inhibiting their function.
  • Disruption of Cell Membrane Integrity : Similar compounds have shown the ability to alter membrane permeability, leading to cell lysis in bacteria.
  • Modulation of Cytokine Production : The compound may influence signaling pathways involved in inflammation, reducing the expression of pro-inflammatory cytokines.

Q & A

Q. What are the common synthetic routes for N'-hydroxy-1-methoxycyclopentane-1-carboximidamide, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of hydroxyguanidine derivatives with methoxy-substituted cyclopentane precursors. Key methods include:

  • Condensation reactions under acidic catalysis (e.g., HCl/ethanol), optimizing temperature (60–80°C) to minimize side products.
  • N-hydroxylation of imidamide intermediates using hydroxylamine derivatives, requiring pH control (pH 8–9) to prevent decomposition . Yield optimization focuses on stoichiometric ratios (e.g., 1:1.2 for precursor-to-hydroxylamine) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves the cyclopentane ring conformation and confirms the N'-hydroxy and methoxy substituents.
  • FT-IR identifies key functional groups (e.g., N–O stretch at ~930 cm⁻¹, C=O at ~1650 cm⁻¹).
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

Initial screens often include:

  • Enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) with IC₅₀ determination.
  • Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls to gauge selectivity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological solutions include:

  • Prodrug derivatization (e.g., esterification of the hydroxy group) to enhance bioavailability.
  • Metabolite profiling (LC-MS/MS) to identify active/inactive derivatives.
  • Dosing regimen adjustments (e.g., sustained-release formulations) based on half-life studies .

Q. What computational strategies are suitable for predicting binding modes with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes/receptors, prioritizing hydrogen bonding with the N'-hydroxy and methoxy groups.
  • DFT calculations (Gaussian 16) assess electronic properties (e.g., charge distribution) to explain regioselective reactivity .

Q. How does ring size (cyclopentane vs. cyclohexane analogs) influence biological activity?

Comparative SAR studies reveal:

  • Cyclopentane derivatives exhibit enhanced conformational rigidity, improving target binding affinity (e.g., 2–3× higher inhibition of COX-2 vs. cyclohexane analogs).
  • Steric effects from the smaller ring may reduce off-target interactions, as shown in competitive binding assays .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray analysis?

  • Co-crystallization with heavy atoms (e.g., PtCl₄) enhances diffraction quality.
  • Solvent screening (high-throughput vapor diffusion) identifies optimal conditions (e.g., DMSO/water mixtures).
  • SHELXL refinement (using Olex2 interface) resolves disorder in the methoxy group .

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